molecular formula C10H9NO4 B1386626 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid CAS No. 1092352-41-4

2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid

Cat. No. B1386626
CAS RN: 1092352-41-4
M. Wt: 207.18 g/mol
InChI Key: RPOUWCXCBDMKRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and 3,4-dihydro-2-methyl-3-oxo-2H-pyrido[3,2-b]-1,4-oxazine-2-carboxylates, has been described in the literature . These compounds can be synthesized in a one-pot process and can be converted into the respective carboxylic acids .


Molecular Structure Analysis

The molecular structure of “2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” can be represented by the InChI string InChI=1S/C10H9NO4/c1-10 (9 (13)14)8 (12)11-6-4-2-3-5-7 (6)15-10/h2-5H,1H3, (H,11,12) (H,13,14) . The molecular formula of this compound is C10H9NO4 .


Physical And Chemical Properties Analysis

The molecular weight of “2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” is 207.18 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The exact mass of the compound is 207.05315777 g/mol .

Future Directions

Future research could focus on the synthesis and characterization of “2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid” and its derivatives. This could include studies on the compound’s physical and chemical properties, its reactivity, and its potential applications .

properties

IUPAC Name

2-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-5-9(12)11-7-3-2-6(10(13)14)4-8(7)15-5/h2-5H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPOUWCXCBDMKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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